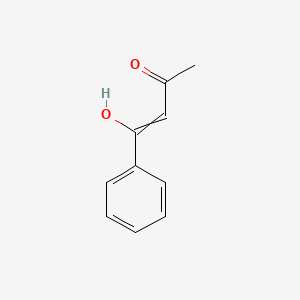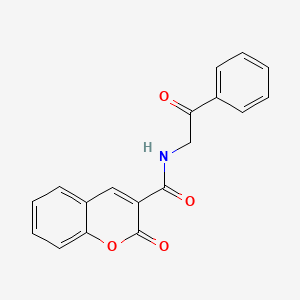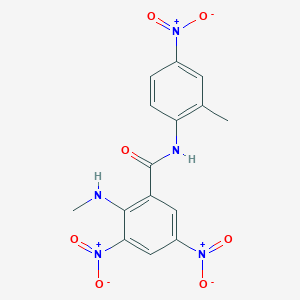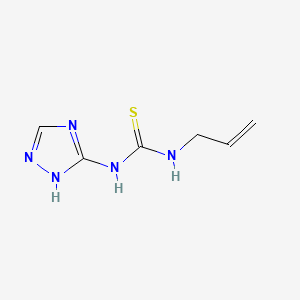![molecular formula C18H27BrN2 B15154082 1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This particular compound features a bromophenyl group attached to a piperazine ring, which is further substituted with a cycloheptyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine typically involves the reaction of 2-bromobenzyl chloride with 4-cycloheptylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of hydroxyl or carbonyl-substituted piperazine derivatives.
Reduction: Formation of dehalogenated piperazine derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-4-cycloheptylpiperazine
- 1-[(2-Fluorophenyl)methyl]-4-cycloheptylpiperazine
- 1-[(2-Methylphenyl)methyl]-4-cycloheptylpiperazine
Uniqueness
1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s binding interactions and overall pharmacological profile.
Properties
Molecular Formula |
C18H27BrN2 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-cycloheptylpiperazine |
InChI |
InChI=1S/C18H27BrN2/c19-18-10-6-5-7-16(18)15-20-11-13-21(14-12-20)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2 |
InChI Key |
BLBJRQYKLUKBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154006.png)
![4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B15154023.png)

![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154060.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15154063.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)


![(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)
